Thiophen-3-amine oxalate
Overview
Description
Thiophen-3-amine oxalate is a compound with the molecular formula C4H5NS·C2H2O4. It is a salt formed from thiophen-3-amine and oxalic acid. Thiophen-3-amine is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Scientific Research Applications
Thiophen-3-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
Target of Action
Thiophen-3-amine oxalate is a thiophene-based compound . The primary targets of thiophene-based compounds are often enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play crucial roles in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
Thiophene-based compounds are known to interact with their targets (like cox and lox) and inhibit their activity . This inhibition can lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
This compound likely affects the biochemical pathways involving COX and LOX enzymes . By inhibiting these enzymes, the compound can disrupt the synthesis of prostaglandins and leukotrienes, which are key players in the inflammatory response . The downstream effects of this disruption can include a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of inflammatory mediators due to the inhibition of COX and LOX enzymes . This could result in decreased inflammation and pain .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules could affect the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature could impact the compound’s stability and activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Thiophen-3-amine oxalate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce mitochondrial dysfunction, leading to the accumulation of superoxide and enhancing the release of chemokine (C-C motif) ligand 5 (CCL5) . This can result in pro-inflammatory responses and alterations in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit enzymes involved in oxidative stress responses, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential toxic effects . Long-term exposure to this compound can result in chronic cellular damage and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxalate metabolism. It interacts with enzymes such as alanine-glyoxylate aminotransferase (AGXT), which plays a role in the detoxification of oxalate . Dysregulation of oxalate metabolism can lead to the accumulation of oxalate and subsequent cellular damage. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms and can accumulate in specific tissues . The distribution of this compound within the body can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-3-amine can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . These reactions typically require specific conditions such as the presence of catalysts or specific temperature and pressure settings.
Industrial Production Methods
Industrial production of thiophen-3-amine oxalate involves the synthesis of thiophen-3-amine followed by its reaction with oxalic acid to form the oxalate salt. The process may involve purification steps such as recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Thiophen-3-amine oxalate undergoes various chemical reactions, including:
Oxidation: Thiophen-3-amine can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophen-3-amine to thiophenes with different substituents.
Substitution: Thiophen-3-amine can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, which have various applications in medicinal chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiophen-3-amine oxalate include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
This compound is unique due to its specific combination of thiophen-3-amine and oxalic acid, which imparts distinct chemical and physical properties. Its applications in various fields, including medicinal chemistry and material science, highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
oxalic acid;thiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLAYFVCUPTTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-05-2 | |
Record name | Thiophen-3-amine oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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